Niobium iodide (NbI5)

Cationic Polymerization Lewis Acid Catalysis Niobium Halide Comparison

Researchers requiring low-temperature niobium CVD on temperature-sensitive substrates often face high thermal budgets with NbCl5/NbBr5. NbI5 enables deposition at 740 K, reducing energy costs and substrate degradation. Additionally, its inactivity in room-temperature β-pinene polymerization makes it an inert niobium source for selective catalysis and cluster synthesis. Supplied as a high-purity, moisture-sensitive solid under argon for global shipment.

Molecular Formula I5Nb
Molecular Weight 727.4287 g/mol
CAS No. 13779-92-5
Cat. No. B077004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium iodide (NbI5)
CAS13779-92-5
Molecular FormulaI5Nb
Molecular Weight727.4287 g/mol
Structural Identifiers
SMILES[Nb+5].[I-].[I-].[I-].[I-].[I-]
InChIInChI=1S/5HI.Nb/h5*1H;/q;;;;;+5/p-5
InChIKeyFWIYBTVHGYLSAZ-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium(V) Iodide (NbI5) Overview


Niobium(V) iodide (CAS 13779-92-5), with the empirical formula NbI5 (existing as a dimer Nb2I10 in the solid state), is a yellow, moisture-sensitive, diamagnetic crystalline solid [1][2]. It is classified as an inorganic metal halide and serves as a critical precursor in chemical vapor deposition (CVD), atomic layer deposition (ALD), and the synthesis of specialized niobium-based catalysts and cluster compounds [3][4]. The compound sublimes at 543 °C and exhibits distinct reactivity profiles compared to its chloride (NbCl5) and bromide (NbBr5) analogs, which directly influences material purity and process parameters in high-value applications [5].

Why NbI5 Substitution Fails


Substituting NbI5 with other niobium pentahalides (e.g., NbCl5, NbBr5) or tantalum analogs (TaI5) is scientifically unsound due to fundamentally different thermodynamic and kinetic behaviors. Evidence demonstrates that while NbCl5 and NbBr5 are active catalysts for room-temperature β-pinene polymerization, NbI5 is completely inactive, altering reaction outcomes [1]. Furthermore, in CVD processes, the choice of halide directly determines the minimum deposition temperature: the NbI5-Zn system achieves niobium deposition at 740 K, a significantly lower temperature than the NbCl5-Zn (840 K) or NbBr5-Zn (800 K) systems, which critically impacts substrate compatibility and energy consumption [2]. These differences stem from variations in metal-halogen bond strength and volatility, rendering direct substitution without process re-optimization impossible for achieving desired material properties or yields.

NbI5 Evidence Guide


Catalytic Inactivity in β-Pinene Polymerization

In a direct comparative study of niobium pentahalides as catalysts for room-temperature β-pinene polymerization, NbI5 was explicitly found to be inactive, while NbCl5 and NbBr5 exhibited high activity [1]. This stark contrast in catalytic behavior is a critical differentiating factor for selecting NbI5 in applications where polymerization must be avoided or where its distinct reactivity profile is required.

Cationic Polymerization Lewis Acid Catalysis Niobium Halide Comparison

Lowest Temperature for Niobium CVD with Zinc

Thermodynamic modeling of niobium CVD using different pentahalide precursors reveals that the NbI5-Zn system requires the lowest minimum deposition temperature of 740 K, compared to 800 K for NbBr5-Zn and 840 K for NbCl5-Zn [1]. This 100 K temperature difference is significant for processing temperature-sensitive substrates and reducing thermal budget in semiconductor manufacturing.

Chemical Vapor Deposition (CVD) Refractory Metal Coatings Thermodynamic Modeling

Edge-Shared Bioctahedral Dimer Structure

Single-crystal X-ray diffraction confirms that NbI5 adopts an edge-shared bioctahedral dimeric structure (Nb2I10) in the solid state, a motif shared with TaI5 but distinct from the structures of NbCl5 and NbBr5 [1][2]. This structural difference influences physical properties such as sublimation behavior and reactivity, and is a key consideration for researchers studying structure-property relationships or synthesizing mixed-halide compounds.

Solid-State Chemistry Crystal Structure X-ray Diffraction

High Sublimation Point vs. NbCl5

NbI5 sublimes at 543 °C, a temperature significantly higher than the boiling point of NbCl5 (248 °C) and the melting point of NbBr5 (268 °C) [1][2]. This higher thermal stability allows for a wider processing window in high-temperature CVD applications where premature vaporization of other halides would be problematic. Conversely, it necessitates higher source temperatures for vapor delivery systems compared to the more volatile NbCl5.

Thermal Properties Volatility Vapor Deposition

NbI5 Application Scenarios


Low-Temperature Niobium CVD

The thermodynamic advantage of NbI5 in enabling niobium CVD at a minimum temperature of 740 K with zinc as a reducing agent makes it the optimal precursor for depositing niobium coatings on temperature-sensitive substrates such as certain polymers, lightweight alloys, or pre-patterned semiconductor devices [1]. This lower thermal budget reduces energy consumption and minimizes the risk of substrate degradation or unwanted interfacial reactions compared to using NbCl5 or NbBr5.

Non-Polymerizing Niobium Precursor Synthesis

The established inactivity of NbI5 in room-temperature β-pinene polymerization provides a unique advantage for researchers investigating other Lewis acid-catalyzed reactions or synthesizing organometallic complexes where background polymerization is undesirable [1]. In scenarios where NbCl5 or NbBr5 would catalyze unwanted side reactions, NbI5 serves as an inert niobium source, allowing for cleaner reaction profiles and higher selectivity in targeted transformations.

Niobium Oxyiodide Cluster Synthesis

NbI5 is a proven starting material for the synthesis of novel niobium oxyiodide cluster compounds, such as Li3Nb7O5I15 and Nb8O5I17(NbI5), which exhibit expanding cluster architectures and multicenter Nb-Nb bonding [1]. This application leverages the specific reactivity of the iodide ligand and the Nb(V) center, enabling the controlled formation of complex materials with potential electronic and catalytic properties that are not accessible from the corresponding chlorides or bromides.

ALD of Niobium Oxide Thin Films

NbI5 has been successfully demonstrated as a precursor in ALD processes for depositing niobium oxide thin films when paired with an oxygen source (e.g., O2) [1]. The use of an iodide-based precursor can offer advantages in ALD, such as a wider self-limiting growth window or reduced film contamination from halide residues, compared to the more commonly used chloride precursors, which can introduce corrosive byproducts or require higher deposition temperatures.

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